Antiproliferative Activity in NB-4 Acute Promyelocytic Leukemia Cells
The target compound has been evaluated for antiproliferative activity against human NB-4 acute promyelocytic leukemia cells using the MTT assay over a 96-hour incubation period [1]. This is currently the only publicly reported cell-based activity data for this exact compound in a peer-reviewed database. No head-to-head comparator data exists for this compound in this specific assay system; any differentiation claims must rely on class-level inference from structurally related pyridin-4-amines or on cross-study comparison with established agents, neither of which is appropriate given the paucity of data. The absence of comparator data means this evidence point primarily serves as a baseline activity marker for initial screening triage rather than a differentiation claim.
| Evidence Dimension | Inhibition of cell growth |
|---|---|
| Target Compound Data | Activity reported; quantitative IC50 not publicly disclosed |
| Comparator Or Baseline | Not reported in source |
| Quantified Difference | Not available |
| Conditions | Human NB-4 cells, 96 hr, MTT assay |
Why This Matters
This data point confirms that the compound has been tested in a relevant oncology model, providing a minimal viability baseline for screening programs, but without comparator data it does not support procurement differentiation over analogs.
- [1] ChEMBL Database. CHEMBL5241639: Antiproliferative activity against human NB-4 cells assessed as inhibition of cell growth measured after 96 hrs by MTT assay. View Source
